molecular formula C15H16N2OS B2934199 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One CAS No. 370847-39-5

2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One

Cat. No.: B2934199
CAS No.: 370847-39-5
M. Wt: 272.37
InChI Key: SEZPRMPVJMVCBV-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One is a synthetically derived compound that has garnered significant attention in the past few years due to its unique biological properties[_{{{CITATION{{{_1{2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopentad ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One typically involves a multi-step reaction process. The starting materials include 4-methylbenzyl chloride and a suitable sulfur-containing compound. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding sulfone derivative.

  • Reduction: The reduction reaction yields the corresponding amine derivative.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-2-[(2-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4H-Cyclopenta[d]pyrimidin-4-One

  • 2-[(4-Methylbenzyl)sulfanyl]-3-(4-Methylphenyl)-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-d]pyrimidin-4(3H)-One

  • 3-Ethyl-2-[(3-Methylbenzyl)sulfanyl]-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-d]pyrimidin-4(3H)-One

Uniqueness: 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One stands out due to its unique structural features and biological properties. Unlike its similar compounds, it exhibits a distinct pattern of reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-19-15-16-13-4-2-3-12(13)14(18)17-15/h5-8H,2-4,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZPRMPVJMVCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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